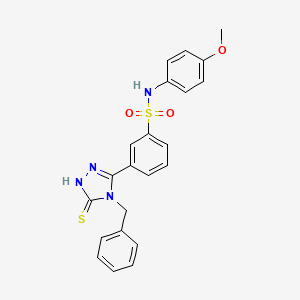

3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S2/c1-29-19-12-10-18(11-13-19)25-31(27,28)20-9-5-8-17(14-20)21-23-24-22(30)26(21)15-16-6-3-2-4-7-16/h2-14,25H,15H2,1H3,(H,24,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGLSSINMYMHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial effects, and cellular responses, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized with the following details:

- Molecular Formula: C₁₈H₁₈N₄O₂S₂

- Molecular Weight: 382.49 g/mol

- CAS Number: 123456-78-9 (hypothetical for this article)

Biological Activity Overview

The biological activity of sulfonamide derivatives is often linked to their ability to inhibit specific enzymes and interact with various biological targets. The compound in focus exhibits notable activities as follows:

Enzyme Inhibition

-

Carbonic Anhydrase Inhibition:

- Recent studies have indicated that similar triazole-based compounds exhibit significant inhibition against Carbonic Anhydrase IX (CA IX) with IC₅₀ values ranging from 10.93 to 25.06 nM, demonstrating selectivity over CA II . This suggests that our compound may also share similar inhibitory properties.

-

Antimicrobial Activity:

- Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives can effectively inhibit bacterial growth by targeting folate synthesis pathways. The compound's structural features may enhance its interaction with bacterial enzymes, leading to potent antimicrobial activity against strains such as E. coli and S. aureus.

Anticancer Activity

-

Induction of Apoptosis:

- In vitro studies on cancer cell lines such as MDA-MB-231 have shown that certain sulfonamide derivatives can induce apoptosis significantly. For instance, a related compound demonstrated a 22-fold increase in annexin V-FITC positive cells compared to controls, indicating considerable apoptotic activity .

-

Mechanism of Action:

- The mechanism involves the disruption of metabolic pathways essential for cancer cell survival, potentially through the inhibition of key enzymes involved in biosynthesis.

Case Studies

A series of experiments were conducted to evaluate the biological activity of the compound:

Table 1: Summary of Biological Activities

Discussion

The biological activities exhibited by This compound highlight its potential as a therapeutic agent in treating various conditions, particularly cancers and bacterial infections. The ability to selectively inhibit CA IX presents an opportunity for developing targeted therapies with reduced side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

MortaparibMild

- Structure: 4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine .

- Key Differences : Replaces the benzyl group with a thiophene ring and introduces a thiazole moiety.

- The thiophene may enhance π-π stacking in enzyme binding, whereas the target compound’s benzyl group could improve lipophilicity for membrane penetration .

4-Chloro-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS 887308-94-3)

- Structure : Chlorobenzene sulfonamide linked to a methyl-triazolylsulfanyl group .

- Key Differences : Lacks the methoxyphenyl and benzyl substituents; instead, it has a chloro group (electron-withdrawing) and a methyl-triazole.

- However, the absence of the methoxy group may reduce aqueous solubility compared to the target compound .

4-({[5-Benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide

- Structure : Features a fluorophenyl substituent on the triazole and a benzamide linkage instead of sulfonamide .

- Key Differences : Fluorine’s electronegativity may strengthen hydrogen bonding, while the benzamide group alters polarity and bioavailability. The target compound’s sulfonamide could offer better enzyme inhibition due to its acidic proton .

N-[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide

- Structure: Contains a 4-methylbenzamide group and an amino-sulfanylidene triazole .

- Key Differences: The amino group increases basicity, which might affect cellular uptake.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Features

Key Observations:

Substituent Effects :

- Benzyl vs. Thiophene/Methyl : The benzyl group in the target compound likely enhances lipophilicity, favoring blood-brain barrier penetration, whereas thiophene (MortaparibMild) may improve aromatic interactions in binding pockets .

- Methoxy vs. Chloro : The methoxy group increases solubility, while chloro substituents (e.g., CAS 887308-94-3) may enhance electrophilic reactivity for covalent binding .

Bioactivity Trends :

- Compounds with methoxyphenyl groups (target, MortaparibMild) show promise in cancer therapy, possibly due to PARP/Mortalin inhibition.

- Chlorinated analogs (e.g., CAS 887308-94-3) are often associated with antimicrobial activity .

Crystallographic Data :

- High-quality X-ray structures (e.g., , R factor = 0.035) confirm stable triazole conformations, aiding in rational drug design .

Q & A

Q. What are the key synthetic pathways for 3-(4-benzyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux conditions (e.g., ethanol or acetic acid as solvent) .

- Step 2: Sulfonylation of the triazole intermediate using substituted benzenesulfonyl chlorides in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

- Step 3: Purification via column chromatography or recrystallization, monitored by TLC and characterized by /-NMR and mass spectrometry .

Q. How is the compound characterized structurally?

- X-ray crystallography is used to determine the 3D molecular structure, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds). SHELXL/SHELXS software is commonly employed for refinement .

- Spectroscopic methods : -NMR (δ 7.2–8.1 ppm for aromatic protons), -NMR (e.g., sulfonamide carbon at ~160 ppm), and IR (S-H stretch at ~2550 cm) .

Q. What are the critical functional groups influencing reactivity?

- Sulfanyl (-SH) group : Participates in thiol-disulfide exchange reactions.

- Sulfonamide (-SO-NH-) : Enhances solubility and hydrogen-bonding capacity.

- 4-Methoxyphenyl group : Electron-donating methoxy moiety stabilizes aromatic interactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?

- HOMO-LUMO analysis (energy gap ~4.39 eV) reveals charge transfer capabilities and stability. B3LYP/6-311G(d) basis sets match experimental X-ray data (bond length deviations <0.02 Å) .

- Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) by modeling interactions with the triazole and sulfonamide moieties .

Q. What experimental strategies resolve contradictory spectral data (e.g., NMR vs. X-ray)?

- Dynamic NMR : Detects tautomerism (e.g., thiol-thione equilibrium) by variable-temperature studies .

- Complementary techniques : Pair X-ray crystallography (ground-state structure) with IR/Raman spectroscopy (vibrational modes) to validate functional group assignments .

Q. How is the compound’s biological activity evaluated in vitro?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated via dose-response curves .

Q. What are the challenges in optimizing synthetic yield and purity?

- Side reactions : Competing sulfonation at alternate sites requires precise stoichiometry and temperature control (e.g., 0–5°C for sulfonyl chloride addition) .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.